molecular formula C15H7BrF2N4S B11043700 6-(4-Bromophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Bromophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11043700
M. Wt: 393.2 g/mol
InChI Key: TUTQNAJHKICALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Bromophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and fluorine atoms in the phenyl rings can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzoyl chloride with 2,5-difluoroaniline to form an intermediate, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazolothiadiazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazolothiadiazole derivatives.

    Substitution: Substituted triazolothiadiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(4-Methylphenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The unique combination of bromine and fluorine atoms in 6-(4-Bromophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can result in distinct chemical and biological properties compared to its analogs. These differences can be exploited to develop compounds with specific desired activities.

Properties

Molecular Formula

C15H7BrF2N4S

Molecular Weight

393.2 g/mol

IUPAC Name

6-(4-bromophenyl)-3-(2,5-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H7BrF2N4S/c16-9-3-1-8(2-4-9)14-21-22-13(19-20-15(22)23-14)11-7-10(17)5-6-12(11)18/h1-7H

InChI Key

TUTQNAJHKICALT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.